molecular formula C19H20F3N3O2S B15025520 2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B15025520
M. Wt: 411.4 g/mol
InChI Key: UHIYRORLRBSZJN-UHFFFAOYSA-N
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Description

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group The compound also contains a piperidine ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and trifluoromethyl ketone.

    Substitution Reactions: The methoxyphenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Piperidine Introduction: The piperidine ring is attached via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Final Assembly: The ethanone group is introduced through acylation reactions, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in further substitution reactions, introducing additional functional groups.

    Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethanone group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Carboxylic acids or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry

    Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl and methoxyphenyl groups enhance its binding affinity and specificity, while the piperidine ring may facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
  • **2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The presence of the piperidine ring in 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE distinguishes it from similar compounds. This structural feature may enhance its pharmacokinetic properties, such as bioavailability and metabolic stability, making it a more effective candidate for certain applications.

Properties

Molecular Formula

C19H20F3N3O2S

Molecular Weight

411.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C19H20F3N3O2S/c1-27-14-7-5-13(6-8-14)15-11-16(19(20,21)22)24-18(23-15)28-12-17(26)25-9-3-2-4-10-25/h5-8,11H,2-4,9-10,12H2,1H3

InChI Key

UHIYRORLRBSZJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3CCCCC3)C(F)(F)F

Origin of Product

United States

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